molecular formula C8H16O2 B1620174 2-Ethyl-3-hydroxyhexanal CAS No. 496-03-7

2-Ethyl-3-hydroxyhexanal

Cat. No. B1620174
CAS RN: 496-03-7
M. Wt: 144.21 g/mol
InChI Key: FMBAIQMSJGQWLF-UHFFFAOYSA-N
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Description

2-Ethyl-3-hydroxyhexanal is a chemical compound with the molecular formula C8H16O2 . It is also known as Butyraldol . This compound is used as a reagent for Aldol condensation reactions and is used for the preparation of 2-ethyl-2-hexenal, 2-ethylhexanol, 2-ethylhexanal, 2-ethylhexanoic acid, and 2-ethyl-1,3-hexanediol .


Synthesis Analysis

2-Ethyl-3-hydroxyhexanal is synthesized primarily by the aldol condensation of butanal at 30℃ in the presence of an aqueous sodium hydroxide solution and a phase-transfer catalyst . It can also be synthesized using various chemical methods, including ozonolysis, oxidations, and reductions. The most common method for its synthesis involves the oxidation of 2-ethyl-1-hexene using potassium permanganate or chromic acid.


Molecular Structure Analysis

The molecular structure of 2-Ethyl-3-hydroxyhexanal consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The average mass of this compound is 144.211 Da and the monoisotopic mass is 144.115036 Da .


Chemical Reactions Analysis

2-Ethyl-3-hydroxyhexanal is a reagent useful for the Aldol condensation reactions . It is used for the preparation of 2-ethyl-2-hexenal, 2-ethylhexanol, 2-ethylhexanal, 2-ethylhexanoic acid, and 2-ethyl-1,3-hexanediol .


Physical And Chemical Properties Analysis

2-Ethyl-3-hydroxyhexanal is a colorless liquid that has a sweet, fruity, woody odor. It has a boiling point of 203-207°C and a melting point of -4°C. This molecule is relatively stable and non-reactive, but it can undergo oxidation and reduction reactions under certain conditions.

Scientific Research Applications

Catalyst in Chemical Synthesis

2-Ethyl-3-hydroxyhexanal (2EH) can be synthesized from n-butyraldehyde and hydrogen using catalysts like palladium on potassium ion-exchanged zeolite. This process shows high activity and selectivity due to the catalyst's basicity, indicating its potential in low-pressure chemical synthesis (Ko, Hu, & Yeh, 1998).

Liquid-Phase Hydrogenation

In the liquid-phase hydrogenation of 2-ethyl-2-hexenal, 2EH acts as an intermediate product. This process, catalyzed by Ni/γ-Al₂O₃, demonstrates that hydrogenation of the CC bond precedes the CO bond, making it significant in organic chemical manufacturing, particularly for 2-ethylhexanol production (Zhao et al., 2018).

Study in Isomerization

2EH has been observed as a byproduct in experiments demonstrating 1,2-bond shift isomerization on copper catalysts. This research provides insights into the isomerization processes relevant to industrial chemistry (Bartók & Molnár, 1980).

In Ester Hydrolysis

2EH is efficiently hydrolyzed from 2-ethylhexyl acetate in a liquid-liquid interface bioreactor. This showcases its role in biotechnological applications, such as enzyme-catalyzed reactions (Oda, Wakui, & Ohashi, 2011).

In Drinking Water Contamination Studies

2EH has been identified as a contaminant in drinking water, leading to research on its sources, such as hydrolysis of di-2-ethylhexyl phthalate from packaging materials. This is crucial for understanding and addressing water quality and safety issues (Vitali et al., 1993).

In Air Pollution and Building Material Studies

Research indicates that 2EH, emitted from building materials like PVC flooring, is a significant indoor air pollutant and a potential contributor to sick building syndrome. Understanding its emission mechanism is essential for improving indoor air quality (Chino et al., 2009).

Safety And Hazards

In case of accidental release, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

2-ethyl-3-hydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-8(10)7(4-2)6-9/h6-8,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBAIQMSJGQWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CC)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964290
Record name 2-Ethyl-3-hydroxyhexanal
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Ethyl-3-hydroxyhexanal

CAS RN

496-03-7
Record name 2-Ethyl-3-hydroxyhexanal
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Record name 2-Ethyl-3-hydroxyhexanal
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Record name 2-Ethyl-3-hydroxyhexanal
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Record name 2-ethyl-3-hydroxyhexanal
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Record name 2-ETHYL-3-HYDROXYHEXANAL
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Synthesis routes and methods I

Procedure details

The preparation of 2-ethyl-1,3-hexane diol thus takes place in two steps, as shown above in the reaction formulae. In the first reaction step, n-butyraldehyde reacts with itself, forming as the product of the aldol reaction an intermediate-product β-hydroxyaldehyde according to Formula II, i.e. 2-ethyl-3-hydroxy-hexanal. This intermediate-product β-hydroxy-aldehyde is hydrogenated (reduced) into the corresponding alcohol, i.e. into 2-ethyl-1,3-hexane diol according to Formula III. The efficiency, speed and controllability of the aldol step can thus be improved significantly by using an alkali metal hydroxide or alkali earth metal hydroxide catalyst together with a neutral phase-transfer catalyst. The use of this catalyst combination renders the control of the exothermal forming reaction of the intermediate-product β-aldehyde maximally efficient, and thus the amount of readily forming hazardous byproducts can be minimized. In step 2, the intermediate-product aldehyde is hydrogenated completely into the desired end-product alcohol either by using a reducing agent or by catalytic hydrogenation. By this procedure, the desired objective, i.e. the surprisingly high yield of 2-ethyl-1,3-hexane diol, is achieved.
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Synthesis routes and methods II

Procedure details

JP patent publication 1 299 240 discloses a process for the preparation of 2-ethyl-1,3-propane diol from n-butyraldehyde by aldol condensation by using alkali metal alkoxides as the catalyst. The reaction was performed in the presence of sodium methoxy in a butanol solution at 40° C. 2-Ethyl-3-hydroxyhexanal formed with a yield of 52.6%, and it was hydrogenated with Raney nickel at a temperature of 100° C. and a pressure of 50 atm.
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Synthesis routes and methods III

Procedure details

This compound is usually prepared by the hydroformylation of propene yielding a reaction mixture which contains n-butanal, as well as i-butanal and other reaction products. The pure n-butanal is separated from the reaction mixture by distillation and is subsequently subjected to aldolisation to form the corresponding butyraldol. This product is heated, water splits off, and 2-ethyl-hexenal is formed. This compound is then hydrogenated in the presence of appropriate catalysts to form the desired 2-ethyl-hexanol which is then purified in a multi-step distillation process.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
AN Ko, CH Hu, J Chen - Applied Catalysis A: General, 1999 - Elsevier
… The main path (I) starts from self-condensation of n-butyraldehyde on the catalyst basic sites to form 2-ethyl-3-hydroxyhexanal (2E3HH) (step 1) followed by dehydration to 2E2H (step 2)…
AN Ko, CH Hu, YT Yeh - Catalysis letters, 1998 - Springer
… The main reaction path possibly starts from self-condensation of n-butyraldehyde on the catalyst basic sites to form 2-ethyl-3-hydroxyhexanal followed by dehydration to 2-ethyl-2-…
X Han, Y Li, H An, X Zhao, Y Wang - Chinese Journal of Chemical …, 2019 - Elsevier
… energy of 2-ethyl-3-hydroxyhexanal dehydration reaction is − … the dehydration reaction of 2-ethyl-3-hydroxyhexanal is more … via an intermediate 2-ethyl-3-hydroxyhexanal. Based on …
WD Zhu, AN Ko - Journal of the Chinese Chemical Society, 2000 - Wiley Online Library
… other than 2E2H, are quite different from those ob served in the liquid phase reaction over MgO, CaO and γA1203 at 0 and 50 C where the main products were 2-ethyl3-hydroxyhexanal …
H Tsuji, F Yagi, H Hattori, H Kita - Journal of Catalysis, 1994 - Elsevier
… by dehydration of the aldol condensation dimer(2-ethyl-3-hydroxyhexanal). … of 2ethyl-3-hydroxyhexanal. The preferentialformation of the intermediate(III) from 2-ethyl-3-hydroxyhexanal …
SM Kim, ME Lee, JW Choi, DJ Suh, YW Suh - Catalysis Communications, 2011 - Elsevier
… -aldol condensation of butanal into 2-ethyl-3-hydroxyhexanal and its subsequent dehydration. This … Since 3-heptene is formed through decarbonylation of 2-ethyl-3-hydroxyhexanal and …
Y Li, X Liu, H An, X Zhao, Y Wang - Industrial & Engineering …, 2016 - ACS Publications
… With a further prolonging of reaction time, 2E2H could react with water to produce 2-ethyl-3-hydroxyhexanal, and then 2-ethyl-3-hydroxyhexanal could react with n-butyraldehyde to …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
C Xiong, N Liang, H An, X Zhao, Y Wang - RSC advances, 2015 - pubs.rsc.org
… to 2-ethyl-3-hydroxyhexanal and the dehydration of the intermediate to 2-ethyl-2-hexenal. Part of 2-ethyl-3-hydroxyhexanal … preferred to react with 2-ethyl-3-hydroxyhexanal by the cross-…
Number of citations: 12 0-pubs-rsc-org.brum.beds.ac.uk
N Liang, X Zhang, H An, X Zhao, Y Wang - Green Chemistry, 2015 - pubs.rsc.org
… Since there is an active α-H in a n-butanal molecule, a majority of n-butanal undergoes aldol condensation to 2-ethyl-3-hydroxyhexanal (I) followed by a dehydration reaction to an α,β-…
Number of citations: 51 0-pubs-rsc-org.brum.beds.ac.uk
S Miao, H An, X Zhao, Y Wang - Reaction Kinetics, Mechanisms and …, 2018 - Springer
… The alkoxide anion (c) combines with the proton generated in step 1 to form 2-ethyl-3-hydroxyhexanal (d) as shown in step 3. Under the action of the base center, the α-H in 2-ethyl-3-…

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